molecular formula C20H19N5S B2831149 1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105237-90-8

1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B2831149
CAS No.: 1105237-90-8
M. Wt: 361.47
InChI Key: SSXZMCNXVLKCPT-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group, a methyl group, and a pyridin-2-ylmethylthio group.

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine undergoes several types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine stands out due to its unique substitution pattern and biological activity. Similar compounds include:

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-methyl-7-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5S/c1-13-7-8-17(10-14(13)2)25-19-18(11-22-25)15(3)23-24-20(19)26-12-16-6-4-5-9-21-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXZMCNXVLKCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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